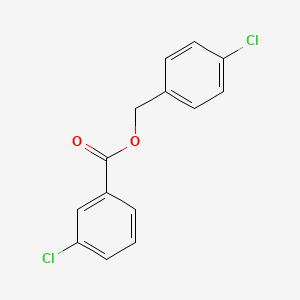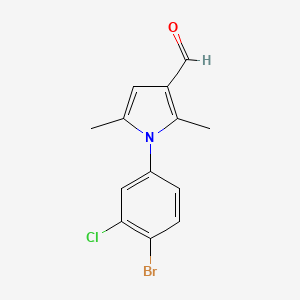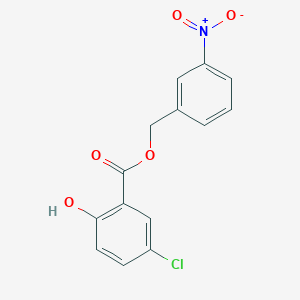
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of urea herbicides. It was first introduced in the market in the 1950s and has since been used extensively in agriculture and horticulture. Diuron is known for its effectiveness in controlling the growth of weeds, especially in crops like cotton, sugarcane, and citrus.
Mécanisme D'action
Diuron works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This binding disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to reduce the levels of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic efficiency. It has also been found to inhibit the activity of enzymes involved in the synthesis of amino acids and nucleic acids, leading to a reduction in protein and DNA synthesis in plants.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. It is relatively easy to synthesize and is readily available. However, it is important to note that Diuron can be toxic to some plant species and care should be taken when using it in experiments.
Orientations Futures
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and less toxic than Diuron. Another area of interest is the study of the environmental impact of Diuron, including its persistence in soil and water and its effects on non-target organisms. Finally, there is a need for more research on the mechanism of action of Diuron, including its effects on the photosynthetic electron transport chain and the activity of enzymes involved in plant metabolism.
Méthodes De Synthèse
Diuron is synthesized by reacting 3-chloroaniline with 2-methyl-5-nitrophenyl isocyanate in the presence of a base, typically sodium hydroxide. The reaction yields Diuron as a white crystalline solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll production and ultimately to the death of the plant.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOKTVTHUBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)

![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

